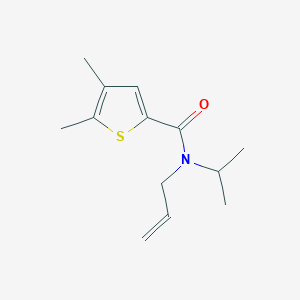
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide, also known as ADITC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ADITC belongs to the class of thiophene derivatives, which have been widely studied for their biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and physiological effects:
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. In addition, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, one of the limitations of using N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research on N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide. One of the areas of interest is the development of novel N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the exploration of the potential applications of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide in the field of organic electronics, particularly in the fabrication of efficient OLEDs. Furthermore, the use of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide as a fluorescent probe for imaging applications is an area of active research. Finally, the elucidation of the mechanism of action of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide and its interaction with various signaling pathways is an important area of future research.
Méthodes De Synthèse
The synthesis of N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with allylamine and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions and yields a white crystalline product with a purity of over 95%.
Applications De Recherche Scientifique
N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging applications. In material science, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic electronics, N-allyl-N-isopropyl-4,5-dimethylthiophene-2-carboxamide has been used as a dopant for the fabrication of efficient organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
4,5-dimethyl-N-propan-2-yl-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-6-7-14(9(2)3)13(15)12-8-10(4)11(5)16-12/h6,8-9H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRAMIIOMGTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(CC=C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5483547.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5483563.png)
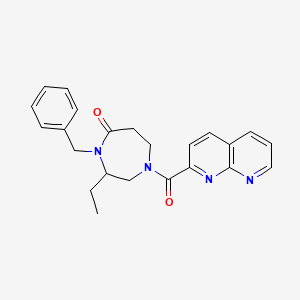
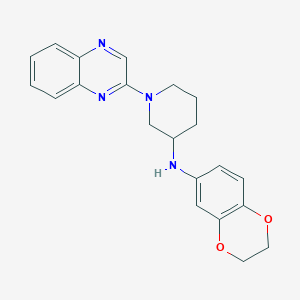
![2-(2,3-dihydro-1H-inden-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5483579.png)
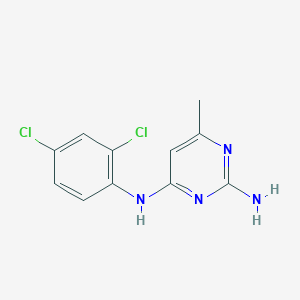
![3-(1-naphthyl)-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5483599.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5483614.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B5483620.png)

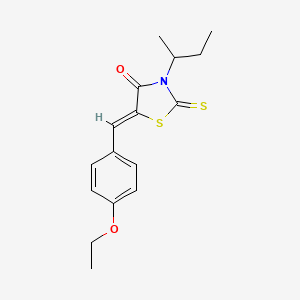
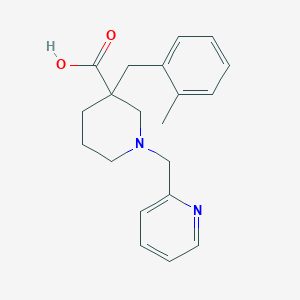
![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)